3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
Description
This compound features a tetrahydropyrrolo[3,4-c]pyrazole-dione core, a bicyclic scaffold combining pyrazole and pyrrolidine moieties. Key substituents include a 2-hydroxyphenyl group at position 3 and a 2-methoxyethyl chain at position 5, with a methyl group at position 1. The dione moiety (positions 4 and 6) introduces polarity, influencing solubility and reactivity.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-17-13-11(14(20)18(15(13)21)7-8-22-2)12(16-17)9-5-3-4-6-10(9)19/h3-6,11-13,16,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZAEMZUBFUCHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a compound belonging to the pyrazole class, known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their potential as therapeutic agents in various medical conditions, including inflammation, cancer, and infectious diseases. This article reviews the biological activities associated with this specific compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 273.31 g/mol
This compound features a tetrahydropyrrolo structure fused with a pyrazole ring, which is critical for its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a recent study involving pyrazole derivatives, compounds showed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% (1 µM) | 86% (1 µM) |
| Pyrazole Derivative | 61-85% (10 µM) | 76-93% (10 µM) |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro tests against various bacterial strains have shown promising results. For example, certain pyrazole derivatives demonstrated effective inhibition against E. coli and Staphylococcus aureus, indicating a broad spectrum of antimicrobial activity .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| E. coli | 40 |
| Staphylococcus aureus | 40 |
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented. Compounds similar to the one have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Phosphatases : Recent studies suggest that this compound may act as a phosphatase inhibitor, which is crucial in regulating various signaling pathways involved in inflammation and cancer progression .
- Modulation of Cytokine Release : By inhibiting the release of pro-inflammatory cytokines, this compound can reduce inflammation effectively.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Inflammation Model : In a murine model of carrageenan-induced paw edema, pyrazole derivatives showed significant reduction in swelling compared to controls.
- Cancer Cell Lines : Testing on human breast cancer cell lines revealed that certain derivatives could reduce cell viability by over 50% at concentrations as low as 10 µM .
Scientific Research Applications
Cancer Therapeutics
Research indicates that compounds structurally related to 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can inhibit Cyclin-Dependent Kinase 2 (CDK2). This inhibition is critical for cell cycle regulation and can lead to apoptosis in cancer cells . The potential applications in oncology include:
- Cell Cycle Arrest : Inducing G1 to S phase arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
Neurological Disorders
The compound's interaction with serotonin receptors suggests potential applications in treating conditions influenced by serotonin modulation. Specifically, it may have therapeutic implications for disorders such as anxiety and depression by acting on the serotonin 5HT6 receptor .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Related compounds have been synthesized and evaluated for their biological activities .
Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-benzyl-3-(2-hydroxyphenyl)-5-(ethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione | Ethyl group instead of methoxyethyl | Different solubility and stability characteristics |
| 5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione | Contains a methyl group instead of methoxyethyl | Varying biological activity profiles |
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of related pyrazole derivatives against various cancer cell lines (e.g., K562 and MCF-7). The findings indicated that compounds with similar structural motifs exhibited low micromolar GI50 values, suggesting significant anticancer activity .
Case Study 2: Modulation of Serotonin Receptors
Research into the modulation of serotonin receptors by related compounds demonstrated promising results for cognitive enhancement and mood regulation. These findings support further investigation into the use of this compound for treating psychiatric disorders .
Chemical Reactions Analysis
Nucleophilic Substitution at Methoxyethyl Group
The 2-methoxyethyl substituent undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Demethylation : Treatment with HBr (48% in acetic acid) removes the methyl group, yielding a hydroxylated intermediate .
-
Alkylation : Reaction with alkyl halides in the presence of K₂CO₃ substitutes the methoxy oxygen, enabling side-chain diversification .
Table 1: Substituent Modification Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Demethylation | HBr (48%), CH₃COOH, 80°C, 6h | 2-Hydroxyethyl derivative | 72 | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 2-Methoxyethyl → 2-Ethoxyethyl | 65 |
Pd-Catalyzed Cross-Coupling Reactions
The pyrazole core participates in Pd-catalyzed cross-couplings, leveraging triflate intermediates. Key reactions include:
-
Suzuki Coupling : Reaction with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ introduces aryl groups at the 3-position .
-
Sonogashira Coupling : Alkynylation with terminal alkynes under Pd/Cu catalysis forms C–C bonds at the pyrazole ring .
Table 2: Cross-Coupling Reaction Parameters
| Substrate | Catalyst System | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Pyrazole triflate | Pd(PPh₃)₄, K₂CO₃ | Toluene, 100°C, 24h | 3-Aryl derivative | 85 | |
| Pyrazole triflate | PdCl₂, CuI, PPh₃ | Et₃N, 80°C, 12h | 3-Alkynyl derivative | 78 |
Ring-Opening and Cyclization Reactions
The tetrahydropyrrolo[3,4-c]pyrazole-dione moiety undergoes ring-opening with nucleophiles (e.g., amines), followed by cyclization to form fused diazepinones :
-
Amine-Induced Ring-Opening : Primary amines (e.g., 2-methoxyethylamine) cleave the dione ring, forming amino intermediates.
-
Cyclization : Spontaneous intramolecular attack yields pyrazolo[1,5-a] diazepin-4-ones.
Table 3: Cyclization Efficiency with Amines
| Amine | Reaction Time (h) | Product | Yield (%) | Source |
|---|---|---|---|---|
| 2-Methoxyethylamine | 4 | Diazepinone derivative | 89 | |
| Benzylamine | 6 | N-Benzyl diazepinone | 82 |
Hydrogen Bond-Directed Functionalization
The 2-hydroxyphenyl group facilitates regioselective reactions via intramolecular hydrogen bonding:
-
O-Glycosylation : Reaction with acetylated glycosyl bromides under Koenigs-Knorr conditions forms β-linked glycosides .
-
Chelation-Assisted Metalation : Directed ortho-metalation with LDA enables halogenation or carboxylation .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione with structurally related compounds from the literature.
Key Structural and Functional Differences:
Core Flexibility vs. Rigidity: The target compound’s bicyclic dione core offers moderate rigidity, balancing conformational flexibility for target binding. In contrast, the benzo-triazole-pyrrolo-pyrrole in compound 27 has a rigid, planar structure suited for aromatic stacking .
Solubility and Bioavailability: Compound 27’s hydrochloride salt enhances aqueous solubility, whereas the target compound’s methoxyethyl group may improve lipid bilayer penetration compared to polar cyano/amino groups in 7a . Coumarin derivatives (4i, 4j) benefit from intrinsic fluorescence for tracking but face challenges in metabolic stability due to extended π-systems .
Functional Group Contributions: The target’s 2-hydroxyphenyl group provides hydrogen-bond donor/acceptor sites, analogous to the hydroxy groups in 7a and 7b but with enhanced aromatic interactions . Compound 27’s triazole moiety enables coordination with metal ions or π-π interactions, absent in the target compound .
Synthetic Complexity: The target compound likely requires multi-step synthesis involving cyclization (e.g., Knorr pyrazole synthesis) and selective functionalization, similar to methods in . Compound 27’s synthesis emphasizes protective group strategies (tert-butyl carbamate) and acid-mediated deprotection .
Research Findings and Implications
- Pharmacological Potential: While the target compound’s bioactivity remains uncharacterized, its structural analogs demonstrate diverse activities (antimicrobial, anticancer, kinase inhibition), suggesting plausible therapeutic avenues .
- Optimization Opportunities :
Preparation Methods
Core Structure Assembly via Pyrrolidine-Pyrazole Fusion
The tetrahydropyrrolo[3,4-c]pyrazole-dione core is synthesized through a tandem cyclization strategy. Key steps include:
Pyrrolidinone Precursor Synthesis
The foundational pyrrolidine-2,5-dione scaffold is prepared via cyclocondensation of itaconic acid derivatives with primary amines. For example, 1a (1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) is synthesized by reacting 2-aminophenol with itaconic acid under acidic conditions. This step establishes the 2-hydroxyphenyl substituent at position 1 of the pyrrolidine ring.
Hydrazine-Mediated Pyrazole Ring Formation
Treatment of pyrrolidine-2,5-dione derivatives with hydrazine hydrate induces cyclocondensation to form the pyrazole ring. In a representative procedure, 1a is esterified to methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (2a ) using methanol and sulfuric acid. Subsequent refluxing with hydrazine monohydrate in propan-2-ol yields the bicyclic pyrazolidinone-γ-lactam framework.
Table 1: Reaction Conditions for Pyrazole Ring Formation
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2a | Hydrazine hydrate | Propan-2-ol | Reflux | 65% | |
| 1b (dichloro) | Hydrazine hydrate | Ethanol | 80°C | 58% |
Functionalization of the Pyrazole Moiety
Introduction of the 2-Methoxyethyl Group
The 2-methoxyethyl substituent at position 5 is introduced via nucleophilic alkylation. A common approach involves treating a deprotonated pyrazole intermediate with 2-methoxyethyl chloride in dimethylformamide (DMF) at 60°C. For instance, intermediate 4 (ethyl 3-substituted-5-methylcarbamoyl-1H-pyrazole-4-carboxylate) undergoes alkylation to install the 2-methoxyethyl chain, achieving 72% yield after column chromatography.
N-Methylation of the Pyrrolidine Nitrogen
Selective methylation of the pyrrolidine nitrogen is achieved using methyl iodide in the presence of potassium carbonate. This step is critical for preventing unwanted side reactions at the lactam carbonyl groups. Optimal conditions (acetonitrile, 50°C, 12 hours) afford the N-methylated product in 85% yield.
Regioselective Modifications and Final Assembly
Coupling of the 2-Hydroxyphenyl Group
The 2-hydroxyphenyl group is introduced via Suzuki-Miyaura cross-coupling using a boronic acid derivative. For example, palladium-catalyzed coupling of 3-bromo-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6-dione with 2-hydroxyphenylboronic acid in tetrahydrofuran (THF) yields the biaryl product with 78% efficiency.
Characterization and Analytical Validation
Intermediate and final products are characterized using spectroscopic and chromatographic methods:
Spectroscopic Confirmation
Optimization Challenges and Solutions
Minimizing hERG Inhibition
Q & A
Q. What are the established synthetic methodologies for preparing pyrrolo[3,4-c]pyrazole-dione derivatives?
Microwave-assisted Suzuki-Miyaura cross-coupling is a common approach, as demonstrated in the synthesis of analogous compounds using aryl boronic acids (e.g., 2-furanyl, 3-thienyl) with Pd(PPh₃)₄ catalysis in dry dioxane at 150°C . Key parameters include catalyst loading (5–10 mol%), reaction time (2–4 hours), and purification via flash chromatography. Cyclocondensation of hydrazides with ketones or aldehydes under acidic conditions (e.g., POCl₃) is another method, yielding fused pyrazole-diones .
Q. How is the structural integrity of this compound validated experimentally?
Single-crystal X-ray diffraction (XRD) is critical for confirming stereochemistry and bond geometries. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 8.798 Å, b = 9.306 Å, c = 25.992 Å) and refinement metrics (R factor = 0.037) provide precise structural data . Complementary techniques include ¹H/¹³C NMR to verify substituent integration and melting point analysis (e.g., 172–200°C ranges for related derivatives) .
Q. What preliminary biological screening approaches are used for this compound class?
Antimicrobial activity is assessed via agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. For instance, derivatives with oxadiazole or thienyl substituents show inhibitory effects at 10–50 µg/mL concentrations . Cytotoxicity screening (e.g., MTT assays) in cancer cell lines (e.g., HeLa, MCF-7) evaluates antiproliferative potential, though specific data for this compound requires further study.
Advanced Research Questions
Q. How can reaction yields be optimized for microwave-assisted synthesis?
Systematic variation of catalyst (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄), solvent (dioxane vs. DMF), and temperature (120–160°C) improves efficiency. For example, replacing 2-furanyl boronic acid with 3-thienyl analogs increased yields from 45% to 76% in similar systems . DoE (Design of Experiments) protocols can identify critical interactions between variables, such as base strength (K₂CO₃ vs. Cs₂CO₃) and microwave power.
Q. What computational strategies predict the compound’s bioactivity and pharmacokinetics?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like cyclooxygenase-2 (COX-2) or EGFR kinase. ADME prediction tools (SwissADME) assess logP (2.5–3.5), solubility (LogS = -4.5), and bioavailability scores (>0.55), guiding lead optimization . MD simulations (AMBER/CHARMM) analyze ligand-receptor stability over 100-ns trajectories to prioritize synthetic targets.
Q. How do substituent electronic effects influence biological activity?
Comparative SAR studies reveal that electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance antimicrobial potency by 20–30% compared to electron-donating groups (-OCH₃) . Hydroxyphenyl moieties improve solubility via hydrogen bonding, as shown in analogues with reduced logP values (ΔlogP = -0.8) .
Q. What crystallographic metrics explain conformational flexibility?
Dihedral angles between the pyrrolo-pyrazole core and aromatic substituents (e.g., 16.83° for methoxyphenyl vs. 51.68° for hydroxyphenyl) correlate with steric hindrance and packing efficiency. Hydrogen-bonding networks (O–H⋯N, length = 2.89 Å) stabilize crystal lattices and influence dissolution rates .
Data Contradiction Analysis
Q. How to resolve discrepancies in synthetic yields across studies?
Contradictory yields (e.g., 45% vs. 76% for thienyl derivatives) may arise from impurities in boronic acids or inadequate degassing. Replicating reactions under inert atmospheres (N₂/Ar) and using HPLC-grade solvents can mitigate variability . PXRD analysis of intermediates identifies amorphous byproducts, enabling protocol refinement.
Q. Why do biological activities vary among structurally similar analogs?
Subtle stereoelectronic differences (e.g., meta- vs. para-substitution) alter target engagement. For example, 3-furanyl derivatives exhibit lower MIC values (25 µg/mL) than 2-furanyl analogs (50 µg/mL) due to improved membrane permeability . Meta-analysis of IC₅₀ data using PCA (Principal Component Analysis) clarifies substituent contributions.
Methodological Tables
Q. Table 1: Synthesis Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (10 mol%) | +20% Efficiency |
| Temperature | 150°C | Maximizes Coupling |
| Solvent | Dry Dioxane | Prevents Hydrolysis |
| Reaction Time | 2–3 Hours | Minimizes Decomposition |
Q. Table 2: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁2₁2₁ | |
| Unit Cell (Å) | a=8.798, b=9.306, c=25.992 | |
| R Factor | 0.037 |
Q. Table 3: Biological Activity Trends
| Substituent | Bioactivity (MIC, µg/mL) | Mechanism |
|---|---|---|
| 2-Furanyl | 50 (Antimicrobial) | Membrane Disruption |
| 3-Thienyl | 25 (Antimicrobial) | Enzyme Inhibition |
| -CF₃ | 15 (Anticancer) | COX-2 Binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
